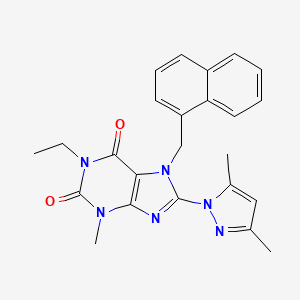![molecular formula C13H14Cl2O3S B2546966 [3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287315-25-5](/img/structure/B2546966.png)
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as CP-376395, is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and pain.
Mecanismo De Acción
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a selective antagonist of the NK-1 receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK-1 receptor is widely distributed in the central and peripheral nervous systems, and it plays a key role in the regulation of pain, mood, and stress responses. By blocking the NK-1 receptor, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. These effects are likely mediated by the modulation of neurotransmitter systems involved in pain, mood, and stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a highly selective antagonist of the NK-1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo. In addition, the synthesis of this compound can be challenging, which may limit its availability for lab experiments.
Direcciones Futuras
There are several potential future directions for the study of [3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One area of interest is the development of more potent and selective NK-1 receptor antagonists, which could provide even greater therapeutic benefits. Another area of interest is the exploration of the role of the NK-1 receptor in other physiological and pathological processes, such as inflammation and immune responses. Finally, the development of new animal models and techniques for studying the effects of this compound could provide valuable insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting [3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol with methanesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and pain. It has been shown to be effective in animal models of these diseases, and clinical trials have been conducted to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3S/c1-18-11-3-2-9(14)4-10(11)13-5-12(6-13,7-13)8-19(15,16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWVDUKJQBQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)




![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)